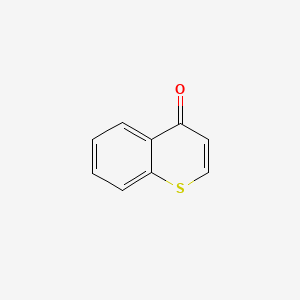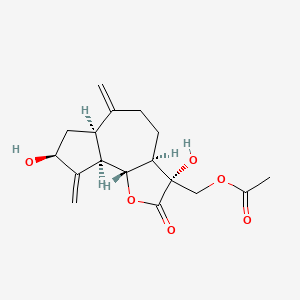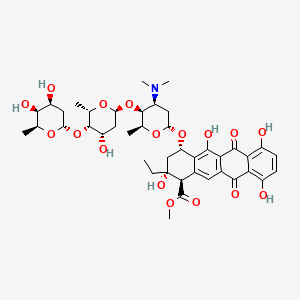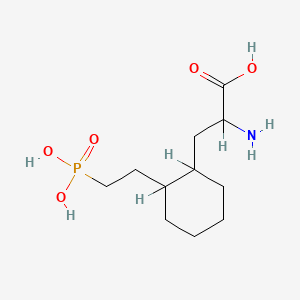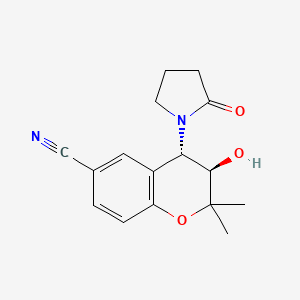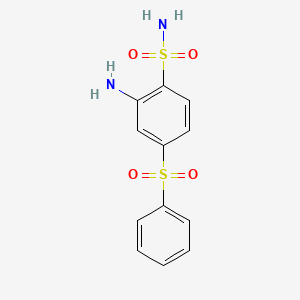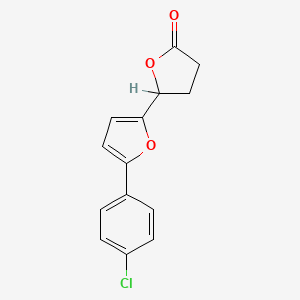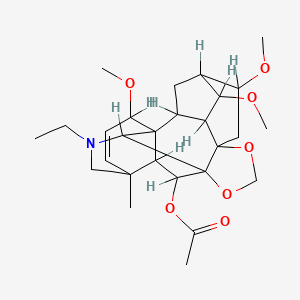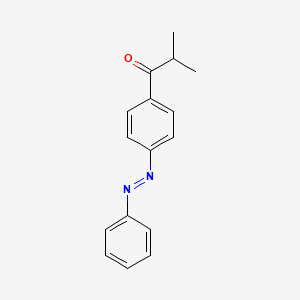
1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- is an organic compound with the molecular formula C16H16N2O and a molecular weight of 252.31 g/mol. This compound is characterized by the presence of an azobenzene moiety and an isopropylcarbonyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- typically involves the reaction of 4-phenylazobenzene with isopropylcarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the azobenzene moiety can lead to the formation of hydrazobenzene derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazobenzene derivatives. Substitution reactions can result in various substituted phenylazobenzene derivatives.
Aplicaciones Científicas De Investigación
1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and photoresponsive polymers.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- involves its interaction with specific molecular targets and pathways. The azobenzene moiety can undergo photoisomerization, switching between trans and cis configurations upon exposure to light. This property makes it useful in applications requiring controlled molecular switching. The isopropylcarbonyl group may also contribute to the compound’s overall reactivity and interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: A simpler compound with similar photoisomerization properties but lacking the isopropylcarbonyl group.
4-Phenylazobenzene: Similar structure but without the isopropylcarbonyl group.
(4-Phenylazo)acetophenone: Contains an acetophenone group instead of an isopropylcarbonyl group.
Uniqueness
1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- is unique due to the presence of both the azobenzene moiety and the isopropylcarbonyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require both photoisomerization and reactivity associated with the isopropylcarbonyl group.
Propiedades
Número CAS |
75993-91-8 |
|---|---|
Fórmula molecular |
C16H16N2O |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
2-methyl-1-(4-phenyldiazenylphenyl)propan-1-one |
InChI |
InChI=1S/C16H16N2O/c1-12(2)16(19)13-8-10-15(11-9-13)18-17-14-6-4-3-5-7-14/h3-12H,1-2H3 |
Clave InChI |
YUBMTDGMUUMRDC-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
SMILES canónico |
CC(C)C(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Sinónimos |
(4-phenylazophenyl)isopropylcarbonyl (p-phenylazophenyl)isopropylcarbonyl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


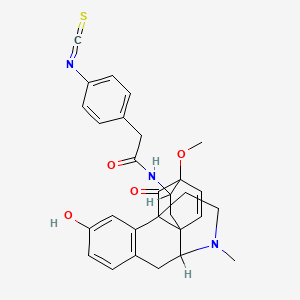
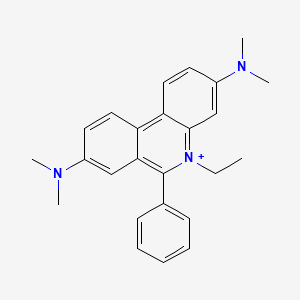
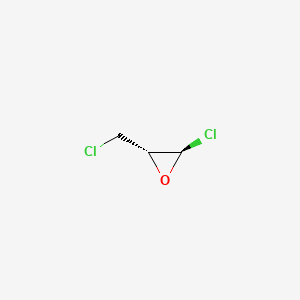
![(1S,2R,3S,4R,5S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol](/img/structure/B1194881.png)
